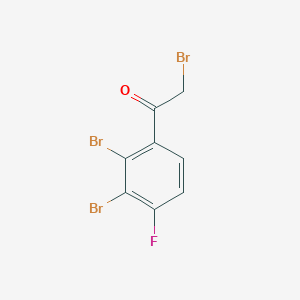

2',3'-Dibromo-4'-fluorophenacyl bromide

Description

2',3'-Dibromo-4'-fluorophenacyl bromide is a halogenated aromatic compound characterized by a phenacyl bromide backbone (C₆H₅COCH₂Br) substituted with bromine atoms at the 2' and 3' positions and a fluorine atom at the 4' position of the benzene ring. Its molecular formula is inferred to be C₈H₄Br₃FO, with a molecular weight of approximately 380.38 g/mol based on analogous compounds . This compound is primarily utilized in research settings, particularly in organic synthesis as an alkylating agent or intermediate for introducing halogenated motifs into complex molecules.

Properties

IUPAC Name |

2-bromo-1-(2,3-dibromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELMNIZTVPBIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4'-Fluoroacetophenone

Reaction Overview:

The most common and efficient method involves the bromination of 4'-fluoroacetophenone, a precursor to the target compound. This process employs molecular bromine (Br₂) in the presence of a catalyst or Lewis acid to facilitate electrophilic aromatic substitution at the ortho positions relative to the acetyl group.

Reaction Conditions & Catalysts:

- Catalysts: Iron (Fe), Aluminum bromide (AlBr₃), or other Lewis acids to enhance electrophilic bromination efficiency.

- Solvent: Organic solvents such as chlorobenzene, chloroform, or dichloromethane are preferred to control reaction temperature and improve selectivity.

- Temperature: Typically maintained between 80°C and 120°C to balance reaction rate and selectivity, preventing overbromination.

Reaction Scheme:

$$ \text{4'-fluoroacetophenone} + 2\, \text{Br}_2 \xrightarrow[\text{catalyst}]{\text{temperature}} \text{2',3'-Dibromo-4'-fluoroacetophenone} $$

- The reaction predominantly yields the 2',3'-dibrominated product due to the directing effects of the acetyl group and the fluorine substituent.

- Excess bromine can lead to overbromination, hence stoichiometric control is crucial.

Bromination Using Hydrobromic Acid and Oxidants

Innovative Approach:

Recent patents and research suggest an alternative method where hydrobromic acid (HBr) in conjunction with oxidizing agents (such as hydrogen peroxide or sodium hypochlorite) can facilitate selective bromination at the desired positions.

- Reagents: HBr (as brominating agent), oxidant (H₂O₂, NaClO, or peracetic acid).

- Temperature: Maintained between 30°C and 60°C to optimize selectivity and minimize side reactions.

- Atmosphere: The presence of oxygen or an oxidant promotes the formation of electrophilic bromine species from HBr, enhancing regioselectivity.

Reaction Scheme:

$$ \text{4'-fluoroacetophenone} + 2\, \text{HBr} + \text{oxidant} \rightarrow \text{2',3'-Dibromo-4'-fluoroacetophenone} $$

- Reduced formation of dibromo byproducts such as 2,6-dibromo derivatives.

- Improved yield and selectivity due to controlled oxidative bromination.

Bromination of Acetophenone Derivatives

Sequential Synthesis:

In some cases, the synthesis involves initial acetylation of 4'-fluoroaniline to form 4'-fluoroacetophenone, followed by bromination under controlled conditions.

- Acetylation:

- React para-fluoroaniline with acetic anhydride or acetyl chloride at 80–120°C, often in chlorobenzene or methylene dichloride.

- Reaction proceeds with a molar ratio of para-fluoroaniline to acetylation reagent of approximately 1:1.1 to 1:1.5.

- Bromination:

- Brominate the acetophenone derivative using Br₂ or HBr with oxidants, as described above, at 30–60°C.

Reaction Scheme:

$$ \text{Para-fluoroaniline} \xrightarrow[\text{acetylation}]{\text{reagents}} \text{4'-fluoroacetophenone} \xrightarrow[\text{bromination}]{\text{conditions}} \text{2',3'-Dibromo-4'-fluoroacetophenone} $$

Data Table Summarizing Key Parameters

| Method | Reagents | Catalysts/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination with Br₂ | Bromine, Fe/AlBr₃ | Organic solvent | 80–120 | 70–85 | Overbromination risk, stoichiometric control essential |

| Bromination with HBr + oxidant | Hydrobromic acid, H₂O₂/NaClO | Controlled oxygen atmosphere | 30–60 | 65–80 | Higher selectivity, less byproduct formation |

| Sequential acetylation/bromination | Acetylation reagents, brominating agents | Reflux, inert atmosphere | 80–120 (acetylation), 30–60 (bromination) | 60–75 | Suitable for large-scale synthesis, high purity |

Research Findings & Notes

- Selectivity Control: The use of oxidants with HBr enhances regioselectivity, favoring dibromination at the 2' and 3' positions while suppressing undesired substitution at other sites.

- Reaction Optimization: Precise temperature control and molar ratios are critical to maximize yield and minimize side products like 2,6-dibromo derivatives.

- Industrial Scale: Large-scale production favors the bromination with hydrobromic acid and oxidants due to better control over byproduct formation and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dibromo-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed:

Substitution Reactions: Formation of substituted phenacyl derivatives.

Oxidation Reactions: Formation of ketones or carboxylic acids.

Reduction Reactions: Formation of alcohols or reduced phenacyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity allows for various chemical transformations, making it valuable for developing new compounds.

- Reagent in Chemical Reactions: It is utilized as a reagent in organic synthesis, facilitating the preparation of more complex structures through substitution and condensation reactions.

Biology

- Enzyme Mechanism Studies: 2',3'-Dibromo-4'-fluorophenacyl bromide is employed in studying enzyme mechanisms. Its ability to interact with nucleophiles makes it a useful probe for biological assays, particularly in enzyme inhibition studies.

- Biochemical Probes: The compound acts as a biochemical probe to investigate protein-ligand interactions, which are essential for understanding various biochemical processes.

Medicine

- Drug Development: Research indicates potential applications in drug design, especially as a precursor for active pharmaceutical ingredients. Its structural properties may enhance its efficacy as an enzyme inhibitor or receptor modulator.

- Antimicrobial Activity: Preliminary studies suggest that halogenated phenacyl derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibacterial agents .

Case Studies

Several studies have explored the applications of 2',3'-dibromo-4'-fluorophenacyl bromide:

-

Enzyme Inhibition Studies:

- Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential therapeutic applications in treating diseases related to enzyme dysfunctions.

-

Pharmacological Investigations:

- A study highlighted its role as a pharmacophore in drug design aimed at anti-inflammatory and anticancer agents, illustrating its versatility in medicinal chemistry.

- Antimicrobial Properties:

Mechanism of Action

The mechanism of action of 2’,3’-Dibromo-4’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and applications are influenced by the electronic and steric effects of its halogen substituents. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Impact on Reactivity: The electron-withdrawing nature of fluorine at the 4' position in 2',3'-Dibromo-4'-fluorophenacyl bromide enhances the electrophilicity of the phenacyl bromide group, favoring nucleophilic substitution reactions. This contrasts with 4-[¹⁸F]fluorophenacyl bromide, where the single fluorine substituent simplifies radiolabeling efficiency in proteins . Bromine vs.

Biological Activity: Unlike Sepantronium bromide (), which exhibits potent anticancer activity (IC₅₀ = 0.54 nM), 2',3'-Dibromo-4'-fluorophenacyl bromide lacks documented biological data. However, marine-derived bromophenols (e.g., 2,3-dibromo-4,5-dihydroxybenzylaldehyde from ) demonstrate antimicrobial and cytotoxic properties, suggesting halogenation patterns influence bioactivity .

Applications: Radiochemistry: 4-[¹⁸F]fluorophenacyl bromide’s use in protein labeling highlights the utility of fluorinated phenacyl bromides in tracer synthesis . The target compound’s additional bromines may limit isotopic labeling but could enable dual-halogenated probes.

Biological Activity

2',3'-Dibromo-4'-fluorophenacyl bromide is a halogenated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic applications, supported by relevant case studies and research findings.

2',3'-Dibromo-4'-fluorophenacyl bromide has the following chemical characteristics:

- Chemical Formula : CHBrFO

- CAS Number : 1803716-34-8

- Molecular Weight : 360.01 g/mol

The biological activity of 2',3'-dibromo-4'-fluorophenacyl bromide can be attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances its lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity and receptor interactions, leading to various biological effects.

Biological Activities

- Antimicrobial Activity : Research indicates that halogenated compounds, including 2',3'-dibromo-4'-fluorophenacyl bromide, exhibit significant antimicrobial properties. This compound has been tested against a range of bacteria and fungi, showing inhibitory effects that suggest potential as an antimicrobial agent.

- Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.

- Neurotoxicity : While investigating the toxicological profile, studies have reported neurotoxic effects associated with brominated compounds. For instance, exposure to similar halogenated compounds has been linked to central nervous system toxicity, raising concerns about the safety profile of 2',3'-dibromo-4'-fluorophenacyl bromide in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated phenacyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 2',3'-dibromo-4'-fluorophenacyl bromide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Neurotoxicity Assessment

In a clinical assessment involving patients exposed to brominated compounds, symptoms such as dysarthria and coordination disorders were observed. Neuroimaging revealed changes consistent with toxic brain syndrome attributed to prolonged exposure to similar compounds . This highlights the need for careful evaluation of the neurotoxic potential of 2',3'-dibromo-4'-fluorophenacyl bromide.

Research Findings

Recent studies have focused on the synthesis and characterization of 2',3'-dibromo-4'-fluorophenacyl bromide, exploring its biological activities in vitro. The following table summarizes key findings from these studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2',3'-dibromo-4'-fluorophenacyl bromide with high purity?

- Methodological Answer : The compound can be synthesized via bromination of 4'-fluorophenacyl bromide using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective dibromination, a two-step approach is recommended:

Initial Bromination : React 4'-fluorophenacyl bromide with 1 equivalent of Br₂ in acetic acid at 0–5°C to yield 2'-bromo-4'-fluorophenacyl bromide.

Second Bromination : Introduce a second equivalent of Br₂ at 25–30°C to target the 3' position.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with (e.g., aromatic proton splitting patterns) .

Q. How can researchers confirm the structure of 2',3'-dibromo-4'-fluorophenacyl bromide using spectroscopic techniques?

- Methodological Answer :

- : Expect downfield shifts for aromatic protons due to electron-withdrawing Br and F groups. For example, the H-5 proton (meta to Br/F) typically appears at δ 7.8–8.2 ppm.

- : Identify carbonyl (C=O) resonance at ~190 ppm. Brominated carbons (C-2' and C-3') show distinct shifts due to electronegativity.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (exact mass: 329.84) and isotopic patterns characteristic of two Br atoms .

Q. What are the common side reactions during the synthesis of this compound, and how can they be minimized?

- Methodological Answer :

- Over-bromination : Excess Br₂ may lead to tribrominated byproducts. Use stoichiometric control and low temperatures during the first bromination step.

- Debromination : Acidic conditions can promote debromination. Neutralize reaction mixtures promptly with NaHCO₃.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance selectivity compared to acetic acid, as seen in analogous bromination protocols .

Advanced Research Questions

Q. How does the electronic effect of the 4'-fluoro substituent influence the reactivity of 2',3'-dibromo-4'-fluorophenacyl bromide in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- The electron-withdrawing fluorine atom at the 4' position activates the aromatic ring toward SNAr by increasing the electrophilicity of adjacent carbons.

- Experimental Design : Compare reaction rates with non-fluorinated analogs. For example, substitute the 4'-F group with H or CH₃ and monitor kinetics using UV-Vis or .

- Regioselectivity : The 2' and 3' Br substituents direct incoming nucleophiles (e.g., amines, thiols) to specific positions. Computational modeling (DFT) can predict preferred attack sites .

Q. How can conflicting data for brominated aromatic compounds be resolved?

- Methodological Answer :

- Case Study : If splitting patterns for H-5 and H-6 protons deviate from expected coupling constants ():

Decoupling Experiments : Use homonuclear decoupling to identify coupled protons.

Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may obscure splitting.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for similar bromo-fluoro aromatics .

Q. What strategies are effective for designing derivatives of 2',3'-dibromo-4'-fluorophenacyl bromide as photoaffinity labeling agents?

- Methodological Answer :

- Functionalization : Introduce a diazirine or aryl azide group at the phenacyl carbonyl position to enable UV-induced crosslinking.

- Validation : Test labeling efficiency in protein-binding assays (e.g., SDS-PAGE with fluorescent tags). Optimize irradiation time and wavelength (e.g., 365 nm for diazirines).

- Case Study : Derivatives of 4'-fluorophenacyl bromide have been used to study enzyme active sites, leveraging fluorine's sensitivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for brominated phenacyl derivatives?

- Methodological Answer :

- Potential Causes : Polymorphism, residual solvents, or impurities.

- Resolution :

DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions.

Recrystallization : Repurify the compound using alternative solvents (e.g., ethanol vs. dichloromethane).

Literature Cross-Check : Compare data with structurally similar compounds, such as 2-bromo-4'-fluoroacetophenone (mp 92–94°C) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for synthesizing fluorinated heterocycles?

- Methodological Answer :

- Example Reaction : React with thiourea to form 2-aminothiazoles via Hantzsch synthesis. The 4'-F group enhances electrophilicity at the α-carbon, accelerating cyclization.

- Optimization : Screen bases (e.g., K₂CO₃ vs. Et₃N) and solvents (DMF, acetonitrile) to maximize yield.

- Biological Relevance : Fluorinated thiazoles are explored as kinase inhibitors, leveraging fluorine's metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.